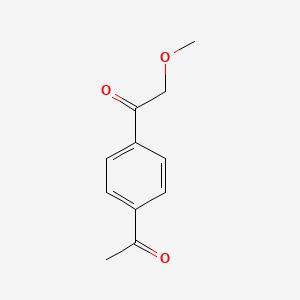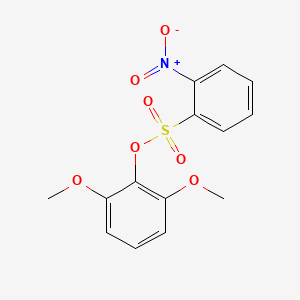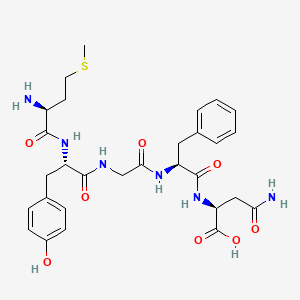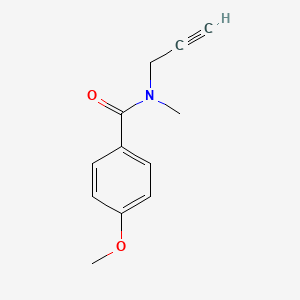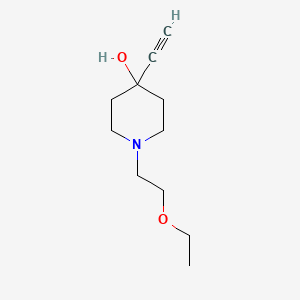
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol is a chemical compound with a piperidine ring substituted with an ethoxyethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target compound . The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the production process. The use of optimized reaction conditions and efficient purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Catalytic reduction of the compound can produce a mixture of saturated and unsaturated products.
Substitution: The hydroxyl group on the quaternary carbon atom can undergo substitution reactions to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Ethyl bromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated and unsaturated products.
Substitution: Formation of monoethyl ethers.
Scientific Research Applications
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)piperidin-4-one: A precursor in the synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.
4-Acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine: A compound with similar structural features and pharmacological properties.
Uniqueness
This compound is unique due to the presence of both an ethoxyethyl group and an ethynyl group on the piperidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
191350-58-0 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol |
InChI |
InChI=1S/C11H19NO2/c1-3-11(13)5-7-12(8-6-11)9-10-14-4-2/h1,13H,4-10H2,2H3 |
InChI Key |
AMADMQLFYIBWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCC(CC1)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


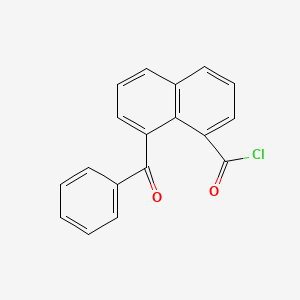

![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
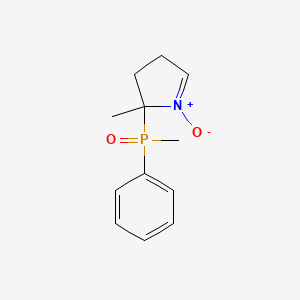
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
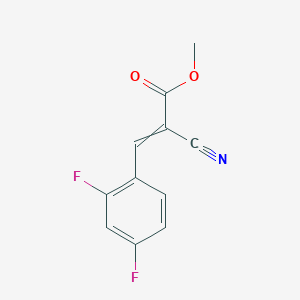
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)


![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
